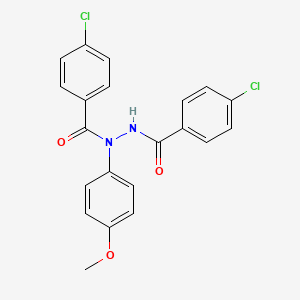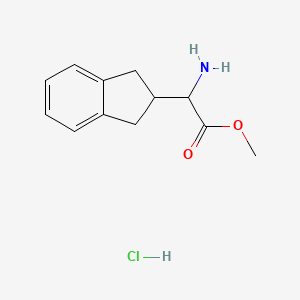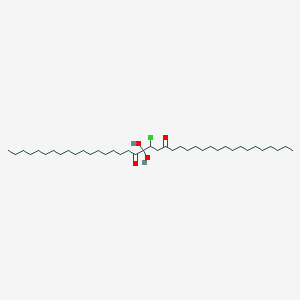
20-Chloro-19,19-dihydroxynonatriacontane-18,22-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
20-Chloro-19,19-dihydroxynonatriacontane-18,22-dione is a complex organic compound with a unique structure. It contains 39 carbon atoms, 75 hydrogen atoms, 4 oxygen atoms, and 1 chlorine atom . The compound features two ketone groups, two hydroxyl groups, and a chlorine atom, making it an interesting subject for various chemical studies .
准备方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale organic synthesis techniques, including the use of catalysts and controlled reaction environments to ensure high yield and purity. The exact methods would depend on the desired application and the scale of production.
化学反应分析
Types of Reactions
20-Chloro-19,19-dihydroxynonatriacontane-18,22-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form additional ketone or aldehyde groups.
Reduction: The ketone groups can be reduced to form secondary alcohols.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂) can be used for substitution reactions.
Major Products
Oxidation: Formation of additional ketone or aldehyde groups.
Reduction: Formation of secondary alcohols.
Substitution: Replacement of the chlorine atom with other functional groups.
科学研究应用
Chemistry
Catalysis: The compound’s unique structure may make it useful as a catalyst or catalyst precursor in organic reactions.
Material Science: It could be used in the development of new materials with specific chemical properties.
Biology
Biochemical Studies: The compound’s interactions with biological molecules could be studied to understand its effects on cellular processes.
Medicine
Drug Development: Its unique structure may make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
Chemical Manufacturing: It could be used as an intermediate in the synthesis of other complex organic compounds.
作用机制
The mechanism of action of 20-Chloro-19,19-dihydroxynonatriacontane-18,22-dione would depend on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The presence of hydroxyl and ketone groups suggests potential interactions with hydrogen-bonding sites, while the chlorine atom may participate in halogen bonding.
相似化合物的比较
Similar Compounds
20-Chloro-19,21-dihydroxynonatriacontane-18,22-dione: Similar structure but with different hydroxyl group positions.
19,19-Dihydroxynonatriacontane-18,22-dione: Lacks the chlorine atom, which may affect its reactivity and applications.
20-Chloro-19-hydroxynonatriacontane-18,22-dione: Contains only one hydroxyl group, potentially altering its chemical properties.
Uniqueness
20-Chloro-19,19-dihydroxynonatriacontane-18,22-dione is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and potential applications. The presence of both hydroxyl and ketone groups, along with a chlorine atom, provides a versatile platform for various chemical transformations and interactions.
属性
IUPAC Name |
20-chloro-19,19-dihydroxynonatriacontane-18,22-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H75ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-36(41)35-37(40)39(43,44)38(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37,43-44H,3-35H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWICQUBSDWEUQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)CC(C(C(=O)CCCCCCCCCCCCCCCCC)(O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H75ClO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
643.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
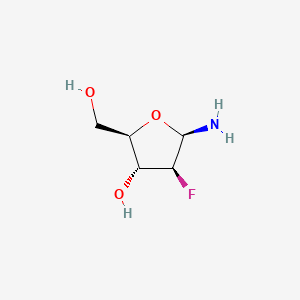

![4,6-Dimethylpyrazolo[1,5-a]pyrazine-7-carbaldehyde](/img/structure/B583353.png)
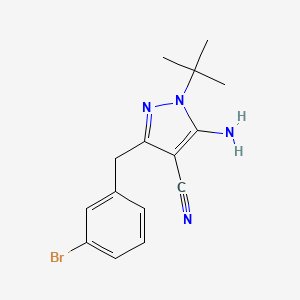

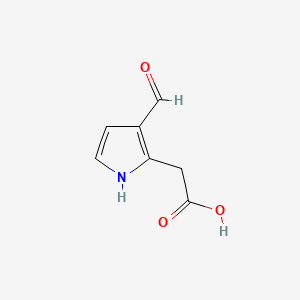
![(Z)-7-[(1R,2S,3S,5R)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B583359.png)
![1-[(1S,5R)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]-3H-indol-2-one](/img/structure/B583360.png)
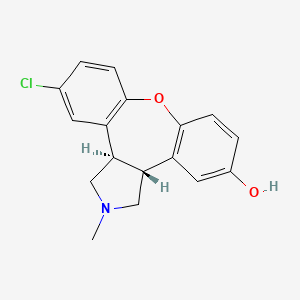
![1,2,4,5-Benzenetetracarboxylic acid, 1,4-bis[2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]-1-[[(2-methyl-1-oxo-2-propen-1-yl)oxy]methyl]ethyl] ester](/img/structure/B583365.png)
